molecular formula C30H38Br2N2O2S3 B1376410 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole CAS No. 1192352-10-5

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B1376410
CAS No.: 1192352-10-5
M. Wt: 714.6 g/mol
InChI Key: QNBPEQCRDXBBCR-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole is a compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its applications in the field of organic electronics, particularly in the development of semiconducting polymers for photovoltaic solar cell devices . It is characterized by its red monomer form and high purity, making it suitable for various scientific and industrial applications.

Safety and Hazards

In case of exposure, it is recommended to remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration and call a poison center or doctor/physician. If skin irritation occurs, get medical advice/attention .

Biochemical Analysis

Biochemical Properties

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly in the synthesis of semiconducting polymers. It interacts with various enzymes and proteins during its synthesis process. For instance, it reacts with N-Bromosuccinimide (NBS) in dichlorobenzene to form the desired product . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. Its role in the synthesis of polymer semiconductors suggests that it may influence cell function by altering the physical properties of the cellular environment. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation during its synthesis process. For example, it interacts with N-Bromosuccinimide (NBS) to form the desired product . These interactions involve the formation and breaking of covalent bonds, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can influence cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during its synthesis process, influencing metabolic flux and metabolite levels. These interactions are primarily chemical, involving the formation and breaking of covalent bonds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function .

Preparation Methods

The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole involves several steps. One common method includes the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound, which can then be purified to achieve high purity levels. Industrial production methods may involve scaling up this synthetic route while ensuring the maintenance of reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for polymerization and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole include:

The uniqueness of this compound lies in its specific molecular structure, which provides distinct electronic properties and makes it highly suitable for applications in organic photovoltaics and other electronic devices.

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-dioctoxy-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2O2S3/c1-3-5-7-9-11-13-19-35-29-25(21-15-17-23(31)37-21)27-28(34-39-33-27)26(22-16-18-24(32)38-22)30(29)36-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBPEQCRDXBBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737200
Record name 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192352-10-5
Record name 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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